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Compound of Interest

Compound Name: tert-Butyl 2-bromonicotinate

Cat. No.: B064581 Get Quote

Technical Guide: tert-Butyl 2-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-bromonicotinate, a

key heterocyclic building block in medicinal chemistry. The document details its chemical

properties, a representative synthesis protocol, and its application in the synthesis of more

complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Compound Information
Chemical Structure:

Caption: Chemical structure of tert-Butyl 2-bromonicotinate.

Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl 2-
bromonicotinate.
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Property Value Reference

CAS Number 168629-64-9 [1][2]

Chemical Formula C₁₀H₁₂BrNO₂ [2]

Molecular Weight 258.11 g/mol [2]

IUPAC Name
tert-butyl 2-bromopyridine-3-

carboxylate
[2]

Synonyms

tert-Butyl 2-bromonicotinate,

TERT-BUTYL 2-BROMO-3-

PYRIDINECARBOXYLATE

[2]

Appearance White to off-white solid

Boiling Point 294 °C (Predicted) [2]

Melting Point 129.4 °C (Predicted) [2]

Density 1.385 g/cm³ (Predicted) [2]

Solubility

Soluble in organic solvents like

Dichloromethane, Ethyl

Acetate.

SMILES CC(C)(C)OC(=O)c1cccc(Br)n1

InChI

InChI=1S/C10H12BrNO2/c1-

10(2,3)15-9(14)7-5-4-6-12-

8(7)11/h4-6H,1-3H3

Representative Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for tert-butyl 2-bromonicotinate is not

readily available in the searched literature, a plausible and detailed experimental procedure

can be proposed based on established synthetic methodologies for analogous compounds.

The following two-step process involves the diazotization and bromination of a commercially

available aminonicotinate precursor, followed by esterification.

Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid
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This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an

amino group on a pyridine ring to a bromide.

Reaction Setup:

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a

thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).

Cool the flask to 0 °C in an ice-salt bath.

Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining

the temperature below 5 °C.

Diazotization:

Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL).

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour,

ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential

to ensure proper mixing.

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30

minutes.

Bromination:

In a separate beaker, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (40

mL).

Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas

evolution should be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Work-up and Isolation:
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Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should

precipitate out of the solution.

Collect the solid by vacuum filtration and wash with cold water.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

yield pure 2-bromonicotinic acid.

Step 2: Esterification of 2-Bromonicotinic Acid to tert-Butyl 2-bromonicotinate

This procedure employs a standard method for the formation of a tert-butyl ester from a

carboxylic acid.

Reaction Setup:

In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in

dichloromethane (DCM, 100 mL).

Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.

Cool the mixture to 0 °C in an ice bath.

Esterification Reaction:

Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium

bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure tert-butyl 2-bromonicotinate.

Application in Drug Development: Suzuki-Miyaura
Cross-Coupling
tert-Butyl 2-bromonicotinate is a valuable intermediate in drug discovery, primarily utilized as

a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-

position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon

bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which

allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a

cornerstone in the synthesis of complex molecules, including many active pharmaceutical

ingredients (APIs).

The general workflow for a Suzuki-Miyaura coupling reaction using tert-butyl 2-
bromonicotinate is depicted below. This reaction is instrumental in building the core scaffolds

of numerous targeted therapies.
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tert-Butyl 2-bromonicotinate
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(R-B(OH)₂)
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(e.g., Na₂CO₃, K₂CO₃)
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Aqueous Work-up &
Extraction

Purification
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2-Aryl/Heteroaryl Nicotinate Product
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Click to download full resolution via product page

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Suzuki-
Miyaura Coupling
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The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling

of tert-butyl 2-bromonicotinate with a generic arylboronic acid.

Reaction Setup:

To an oven-dried Schlenk flask, add tert-butyl 2-bromonicotinate (258 mg, 1.0 mmol),

the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

Add a base, for example, potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

Reaction Execution:

Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to

the flask.

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the

reaction progress by TLC or LC-MS.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine

(10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-

aryl-nicotinate product.

This protocol provides a general framework, and the specific conditions (catalyst, base, solvent,

temperature) may require optimization depending on the specific arylboronic acid used. The

resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a

wide array of biologically active compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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